molecular formula C15H19N3O2S B2695774 1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide CAS No. 1421481-58-4

1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide

Cat. No. B2695774
CAS RN: 1421481-58-4
M. Wt: 305.4
InChI Key: JVXOFJHUWVLEHC-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a type of heterocyclic compound . Benzothiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

Benzothiazoles have a planar structure with aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows for various substitutions at different positions on the benzothiazole ring .


Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions depending on their substituents . They can act as ligands, binding to metal ions, and can also participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on their substituents. Some general properties of benzothiazoles include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents .

Scientific Research Applications

Synthesis and Biological Activity

Novel Heterocyclic Compounds Synthesis :Research has delved into synthesizing novel heterocyclic compounds with potential biological activities. For instance, a study focused on the synthesis of various heterocyclic compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds were identified as inhibitors of cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), highlighting their therapeutic potential in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity of Thiazolidine Derivatives :Another study reported on the synthesis and evaluation of thiazolidine-2,4-dione carboxamide and amino acid derivatives, investigating their antimicrobial and antifungal activities. This work contributes to the ongoing search for new antimicrobial agents in the face of growing antibiotic resistance (Abd Alhameed et al., 2019).

Chemical Synthesis and Characterization

Synthetic Methodologies for Benzamide Precursors :Research into synthetic methodologies has been demonstrated, such as the high-yield synthesis of specific benzamide precursors, which are valuable in radiopharmaceutical sciences for the development of diagnostic agents (Bobeldijk et al., 1990).

Cytotoxicity of Pyrazole and Pyrimidine Derivatives :Studies have also explored the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, assessing their cytotoxic activity against cancer cells. This research contributes to the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on their biological activity. For example, some benzothiazole derivatives have been shown to inhibit the growth of bacteria, making them potential antibacterial agents .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can vary depending on their specific structure and properties. Some benzothiazole derivatives may cause eye irritation .

Future Directions

Benzothiazoles and their derivatives are a topic of ongoing research due to their diverse biological activities. Future research may focus on synthesizing new benzothiazole derivatives and investigating their potential uses in medicine and other fields .

properties

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-16-14(19)10-5-7-18(8-6-10)15-17-12-4-3-11(20-2)9-13(12)21-15/h3-4,9-10H,5-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXOFJHUWVLEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-4-carboxamide

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